molecular formula C17H20N2 B8717209 3-(4-Cyclohexylphenyl)pyridin-2-amine

3-(4-Cyclohexylphenyl)pyridin-2-amine

Cat. No.: B8717209
M. Wt: 252.35 g/mol
InChI Key: RXRMZFDXJYDCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclohexylphenyl)pyridin-2-amine is a pyridine derivative featuring a cyclohexylphenyl substituent at the 3-position and an amine group at the 2-position of the pyridine ring. This structural motif is significant in medicinal chemistry due to the pyridine core’s versatility in drug design, enabling hydrogen bonding, π-π interactions, and modulation of pharmacokinetic properties.

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

3-(4-cyclohexylphenyl)pyridin-2-amine

InChI

InChI=1S/C17H20N2/c18-17-16(7-4-12-19-17)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h4,7-13H,1-3,5-6H2,(H2,18,19)

InChI Key

RXRMZFDXJYDCNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C(N=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key substituent variations in pyridin-2-amine derivatives influence molecular weight, solubility, and logP (lipophilicity):

Compound Name Substituent(s) Molecular Weight Key Properties Evidence Source
3-(4-Cyclohexylphenyl)pyridin-2-amine Cyclohexylphenyl (3-position) ~279.4 g/mol* High lipophilicity (predicted) Inferred
3-(Benzyloxy)pyridin-2-amine (3BPA) Benzyloxy (3-position) ~200.2 g/mol Moderate logP; thermal stability up to 1200 K (DFT)
TAC5-a (4-Aminobenzyl)oxy (3-position) ~229.3 g/mol Enhanced anti-inflammatory activity
3-(4-Methylpiperazin-1-yl)pyridin-2-amine 4-Methylpiperazine (3-position) 192.3 g/mol Increased basicity, improved solubility

*Calculated based on molecular formula (C₁₇H₂₁N₂).

Observations :

  • Cyclohexylphenyl vs. Benzyloxy (3BPA) : The cyclohexyl group is bulkier and more lipophilic than benzyloxy, likely reducing aqueous solubility but improving membrane permeability. 3BPA’s thermal stability under DFT simulations suggests robust electronic properties under stress .
  • Piperazine substituents : The 4-methylpiperazine group () introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic cyclohexylphenyl. This may enhance solubility but reduce blood-brain barrier penetration compared to the target compound.
Anti-Inflammatory Activity (TAC5 Series)

The TAC5 analogs, including 3-((4-aminobenzyl)oxy)pyridin-2-amine (TAC5-a), exhibit potent inhibition of TLR3/7/8/9-mediated NF-κB activation, suppressing TNF-α and IL-6 in macrophages . The benzyloxy substituent with an amino group (TAC5-a) enhances activity compared to unmodified 3BPA, highlighting the role of electron-donating groups in TLR antagonism. In contrast, the cyclohexylphenyl group in the target compound may favor interactions with hydrophobic TLR domains but lacks the polar functionality of TAC5-a.

Antioxidant Activity (Morpholinyl Derivatives)

A morpholinyl-substituted pyridin-2-amine (4-methyl-6-[2-(5-morpholin-4-ylpyridin-3-yl)ethyl]pyridin-2-amine) demonstrated antioxidant activity via docking studies with Protein Data Bank entry 5FVP . The morpholine ring’s oxygen atom facilitates hydrogen bonding with antioxidant enzymes, a feature absent in the cyclohexylphenyl analog. This suggests that polar substituents are critical for antioxidant efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.